molecular formula C15H16N4S2 B5632614 5-[2-(2-Ethylanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine

5-[2-(2-Ethylanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine

Cat. No.: B5632614
M. Wt: 316.4 g/mol
InChI Key: PELOBQYHAYEFKV-UHFFFAOYSA-N
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Description

5-[2-(2-Ethylanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C15H16N4S2 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
The exact mass of the compound N~2~-(2-ethylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine is 316.08163887 g/mol and the complexity rating of the compound is 344. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Properties: New derivatives of thiazole, including the target compound 2,2'-(4,4'-methylenebiphenyl)bis[2-imino-3-(substituted)-4-phenyl-3H-thiazole], have been synthesized and shown to possess antimicrobial activity against various bacterial strains, including Salmonella enterica and Pseudomonas aeruginosa. This demonstrates the potential of thiazole derivatives, such as N2-(2-ethylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine, in developing new antimicrobial agents (Shiran et al., 2015).

Synthesis of Novel Compounds

  • Optical Resolution and Asymmetric Catalysis: The compound has been used in the synthesis of new chiral frameworks for 2-iminoimidazolidine, demonstrating its utility in creating asymmetric catalysts for chemical reactions (Ryoda et al., 2008).
  • Polyimide Synthesis: It has been involved in the synthesis of novel polyimides with improved solubility and thermal stability, showing its applicability in advanced material sciences (Zhao et al., 2007).

Dyeing and Luminescence

  • Synthesis of Dyes: Derivatives of thiazole, including the compound , have been used in the synthesis of new acid dyes, showing their potential application in the textile industry (Malik et al., 2018).
  • Luminescence Properties: The compound has been used in synthesizing copper complexes with enhanced green-emitting luminescence properties, indicating its potential in the development of new luminescent materials (Bai & Sun, 2012).

Anticancer Potential

  • Synthesis of Anticancer Agents: Studies have shown the compound's derivatives can act as potent anticancer agents, underscoring its relevance in medicinal chemistry and drug development (Gomha et al., 2017).

Properties

IUPAC Name

5-[2-(2-ethylanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4S2/c1-3-10-6-4-5-7-11(10)18-15-19-12(8-20-15)13-9(2)17-14(16)21-13/h4-8H,3H2,1-2H3,(H2,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELOBQYHAYEFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC2=NC(=CS2)C3=C(N=C(S3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-(2-Ethylanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine
Reactant of Route 2
5-[2-(2-Ethylanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine
Reactant of Route 3
Reactant of Route 3
5-[2-(2-Ethylanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine
Reactant of Route 4
Reactant of Route 4
5-[2-(2-Ethylanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine
Reactant of Route 5
5-[2-(2-Ethylanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine
Reactant of Route 6
Reactant of Route 6
5-[2-(2-Ethylanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine

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